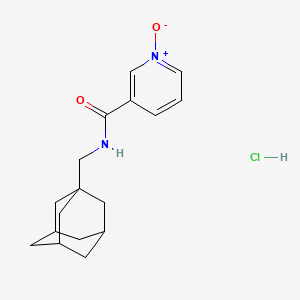
Octadecanamide, N,N'-1,2-ethanediylbis[N-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Ethane-1,2-diylbis(N-ethylstearamide): is a chemical compound with the molecular formula C42H84N2O2This compound is characterized by its long aliphatic chains and amide functional groups, making it a significant molecule in various industrial and scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Ethane-1,2-diylbis(N-ethylstearamide) typically involves the reaction of ethylenediamine with stearic acid derivatives. The process includes:
Amidation Reaction: Ethylenediamine reacts with stearic acid or its derivatives under controlled conditions to form the desired bis-amide.
Reaction Conditions: The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond.
Industrial Production Methods: In industrial settings, the production of N,N’-Ethane-1,2-diylbis(N-ethylstearamide) is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N,N’-Ethane-1,2-diylbis(N-ethylstearamide) can undergo oxidation reactions, particularly at the amide nitrogen or the aliphatic chains.
Reduction: Reduction reactions can target the amide groups, converting them to amines under specific conditions.
Substitution: The compound can participate in substitution reactions, especially at the amide nitrogen, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation Products: Oxidized amides or carboxylic acids.
Reduction Products: Amines.
Substitution Products: N-substituted amides.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N’-Ethane-1,2-diylbis(N-ethylstearamide) is used as a surfactant and emulsifying agent in various chemical formulations. Its ability to stabilize emulsions makes it valuable in the production of cosmetics and personal care products .
Biology: In biological research, this compound is utilized for its biocompatibility and ability to form stable complexes with biomolecules. It is often used in the formulation of drug delivery systems and as a stabilizer for proteins and enzymes .
Industry: In industrial applications, this compound is used as a lubricant and anti-wear agent in the formulation of high-performance greases and oils. Its long aliphatic chains provide excellent lubrication properties, reducing friction and wear in mechanical systems .
Wirkmechanismus
The mechanism of action of N,N’-Ethane-1,2-diylbis(N-ethylstearamide) involves its interaction with various molecular targets. The compound’s long aliphatic chains allow it to integrate into lipid bilayers, enhancing membrane stability and fluidity. Additionally, its amide groups can form hydrogen bonds with proteins and other biomolecules, stabilizing their structures and functions .
Vergleich Mit ähnlichen Verbindungen
N,N’-Ethane-1,2-diylbis(N-methylformamide): Similar in structure but with shorter aliphatic chains.
N,N’-Ethane-1,2-diylbis(N-ethylbenzamide): Contains aromatic rings instead of aliphatic chains
Uniqueness: N,N’-Ethane-1,2-diylbis(N-ethylstearamide) is unique due to its long aliphatic chains, which provide superior lubrication and emulsifying properties compared to its shorter-chain or aromatic counterparts. This makes it particularly valuable in applications requiring high stability and performance .
Eigenschaften
CAS-Nummer |
61702-61-2 |
|---|---|
Molekularformel |
C42H84N2O2 |
Molekulargewicht |
649.1 g/mol |
IUPAC-Name |
N-ethyl-N-[2-[ethyl(octadecanoyl)amino]ethyl]octadecanamide |
InChI |
InChI=1S/C42H84N2O2/c1-5-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-41(45)43(7-3)39-40-44(8-4)42(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-6-2/h5-40H2,1-4H3 |
InChI-Schlüssel |
SBNDFCBFYATLME-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)N(CC)CCN(CC)C(=O)CCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B13765979.png)


![5-fluoro-3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole](/img/structure/B13765989.png)



![chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate](/img/structure/B13766010.png)

![2-[(2,4-dichlorophenyl)methylsulfanyl]-N,5-dimethylpyrimidin-4-amine](/img/structure/B13766021.png)




